molecular formula C7H10O4 B148982 Dimethyl cis-1,2-cyclopropanedicarboxylate CAS No. 826-34-6

Dimethyl cis-1,2-cyclopropanedicarboxylate

Cat. No. B148982
CAS RN: 826-34-6
M. Wt: 158.15 g/mol
InChI Key: JBVOSZYUSFDYIN-SYDPRGILSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl cis-1,2-cyclopropanedicarboxylate is a chemical compound that serves as an intermediate in various synthetic processes. It is particularly valuable in the synthesis of pyrethroids, a class of insecticides where the cis stereochemistry of the cyclopropane ring is crucial for achieving maximum insecticidal activity . The compound has been utilized in the synthesis of photostable pyrethroids such as deltamethrin .

Synthesis Analysis

The synthesis of related cyclopropane derivatives has been explored through various methods. For instance, the synthesis of bicyclo[3.3.0]octane derivatives has been achieved using dimethyl 2-(iodomethyl)cyclopropane-1,1-dicarboxylate as a homoallyl radical precursor in a radical cascade reaction with 1,4-dienes and 1,4-enynes . Additionally, the Favorskii rearrangement of optically active cyclobutanones has been employed to synthesize cis-cyclopropane carboxylic acids, which are key intermediates in the production of pyrethroids . The electrolysis of methyl hydrogen cis-cyclopropane-1,2-dicarboxylate has also been studied, leading to products such as dimethyl bicyclopropyl-2,2'-dicarboxylates .

Molecular Structure Analysis

The molecular structure of cyclopropane derivatives has been analyzed in various studies. For example, the structure of a cyclopropenylidene transition metal complex was determined, providing insights into the bonding and geometry of the cyclopropane ring . Mass spectrometry has been used to study the behavior of geometric isomers of dimethylcyclopropanes, revealing the pseudoethylenic character of C-C bonds in the C3 ring .

Chemical Reactions Analysis

Dimethyl cis-1,2-cyclopropanedicarboxylate and its derivatives undergo a variety of chemical reactions. The compound has been involved in 1,3-dipolar cycloadditions with C-aryl or C-amido nitrones, leading to the formation of spiro[cyclopropane-1,4-isoxazolidine] cycloadducts . Condensation reactions with 1,2-dicarbonyl compounds have been used to produce cis-bicyclo[3.3.0]octane-3,7-diones .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of dimethyl cis-1,2-cyclopropanedicarboxylate are not detailed in the provided papers, the studies do highlight the importance of the cis configuration and the reactivity of the cyclopropane ring in various synthetic applications. The compound's reactivity is showcased in the synthesis of complex structures like bicyclo[3.3.0]octane derivatives and its role as an intermediate in the production of commercially important insecticides .

Scientific Research Applications

Chemical Reactivity and Formation

  • Dimethyl cis-1,2-cyclopropanedicarboxylate demonstrates notable chemical reactivity, particularly in the formation of furan compounds through dimerization and trimerization reactions (Casey & Strotman, 2005).

Synthesis and Condensation Reactions

  • It plays a crucial role in the synthesis of complex organic structures, such as cis-Bicyclo[3.3.0]octane-3,7-diones, through condensation with other dicarbonyl compounds (Bertz, Cook, Gawish, & Weiss, 2003).

Supramolecular Structure

  • The compound contributes to the study of supramolecular structures, aiding in understanding how ligand geometry and metal substituents influence the formation of macrocycles and coordination polymers (Hernández-Ahuactzí et al., 2015).

Analytical Chemistry and Biomonitoring

  • In analytical chemistry, it has applications in developing methods for quantifying urinary metabolites of synthetic pyrethroid insecticides, assisting in biomonitoring and exposure assessment studies (Baker, Olsson, & Barr, 2004).

Environmental Monitoring

  • Environmental monitoring and public health research utilize its derivatives to develop methods for screening pyrethroid metabolites and organochlorine pesticides in human urine, reflecting its significance in toxicological studies (Columé, Cárdenas, Gallego, & Valcárcel, 2001).

Catalysis and Reaction Mechanisms

  • Research into the catalysis and reaction mechanisms involving this compound provides insights into the isomerization of cyclic hydrocarbons, crucial for the development of novel fuels and renewable energy technologies (Rosado-Reyes & Tsang, 2014).

Safety And Hazards

Dimethyl cis-1,2-cyclopropanedicarboxylate is classified as having acute oral toxicity (Category 4) according to the CLP classification - Regulation (EC) No 1272/2008 . It is harmful if swallowed . In case of ingestion, it is advised not to induce vomiting and to call a poison center or doctor if one feels unwell .

properties

IUPAC Name

dimethyl (1R,2S)-cyclopropane-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O4/c1-10-6(8)4-3-5(4)7(9)11-2/h4-5H,3H2,1-2H3/t4-,5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBVOSZYUSFDYIN-SYDPRGILSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@@H]1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80349101
Record name Dimethyl (1R,2S)-cyclopropane-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80349101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl cis-1,2-cyclopropanedicarboxylate

CAS RN

826-34-6
Record name Dimethyl (1R,2S)-cyclopropane-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80349101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 826-34-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dimethyl cis-1,2-cyclopropanedicarboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Dimethyl cis-1,2-cyclopropanedicarboxylate
Reactant of Route 3
Reactant of Route 3
Dimethyl cis-1,2-cyclopropanedicarboxylate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Dimethyl cis-1,2-cyclopropanedicarboxylate
Reactant of Route 5
Reactant of Route 5
Dimethyl cis-1,2-cyclopropanedicarboxylate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Dimethyl cis-1,2-cyclopropanedicarboxylate

Citations

For This Compound
6
Citations
DS Seigler, JJ Bloomfield - The Journal of Organic Chemistry, 1973 - ACS Publications
The kinetics, position of equilibrium, and related thermodynamic parameters havebeen determined for epi-merization of a series of 1, 2-dimethyl esters of cycloalkanes varying from …
Number of citations: 14 pubs.acs.org
H Kanai, Y Nishiguchi, H Matsuda - Bulletin of the Chemical Society of …, 1983 - journal.csj.jp
The reaction of bis(acetonitrile)bis(diethyl fumarate)cobalt(0) with dibromomethane gave diethyl trans-1,2-cyclopropanedicarboxylate in a 67% yield based on the cobalt complex. …
Number of citations: 23 www.journal.csj.jp
TG Back, K Nakajima - The Journal of Organic Chemistry, 1998 - ACS Publications
A new synthesis of the naturally occurring (−)-enantiomer of the dendrobatid alkaloid pumiliotoxin C (1) was achieved by the conjugate addition of methyl (−)-cis-2-amino-trans-6-…
Number of citations: 65 pubs.acs.org
M Tokuda, A Hayashi, H Suginome - Bulletin of the Chemical Society of …, 1991 - journal.csj.jp
The electrochemical cyclization of dimethyl α,α′-dibromoalkanedioates by making use of a platinum cathode and a copper anode in the presence of sodium iodide gave three- to six-…
Number of citations: 19 www.journal.csj.jp
X Liu - 2007 - search.proquest.com
We have developed a highly enantioselective method for alcoholysis of cyclopropane 1, 2-diacid anhydrides mediated by commercially available modified cinchona alkaloids. This …
Number of citations: 0 search.proquest.com
S ONOGI - 87, 1966 - jstage.jst.go.jp
Nippon Kagaku Zasshi Page 1 Nippon Kagaku Zasshi (Journal of the Chemical Society of Japan Pure Chemistry Section) Vol. 87. No. 12. pp. 1245-1372 (1966) These abstracts are …
Number of citations: 3 www.jstage.jst.go.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.